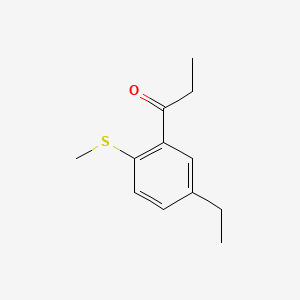

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one

Beschreibung

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one group attached to a phenyl ring substituted with an ethyl group at the 5-position and a methylthio (-SMe) group at the 2-position (ortho to the ketone). The ethyl substituent is an electron-donating alkyl group, while the methylthio group provides moderate electron-donating effects via sulfur’s lone pairs. This combination of substituents influences the compound’s electronic and steric properties, making it relevant in organic synthesis, particularly in transition-metal-catalyzed coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Eigenschaften

Molekularformel |

C12H16OS |

|---|---|

Molekulargewicht |

208.32 g/mol |

IUPAC-Name |

1-(5-ethyl-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16OS/c1-4-9-6-7-12(14-3)10(8-9)11(13)5-2/h6-8H,4-5H2,1-3H3 |

InChI-Schlüssel |

DHSZBFQJJUSDFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1)SC)C(=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The Friedel-Crafts acylation is the most widely reported method for synthesizing aryl propanones. For 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one, the reaction involves:

- Preparing the substituted benzene derivative : Synthesis of 1-ethyl-4-(methylthio)benzene via sequential alkylation and thioetherification.

- Acylation with propanoyl chloride : Using anhydrous AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C.

The mechanism proceeds through electrophilic aromatic substitution, where AlCl₃ generates the acylium ion ($$ \text{R-C}^+=\text{O} $$) from propanoyl chloride. The methylthio group directs electrophilic attack to the para position (C5), while the ethyl group’s steric effects minimize ortho substitution.

Reaction Conditions Table

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | 0–5°C | Control exothermicity |

| Catalyst | AlCl₃ (1.1 eq) | Generate acylium ion |

| Solvent | CH₂Cl₂ | Polar aprotic, inert |

| Reaction Time | 4–6 hours | Complete acyl transfer |

| Yield | 68–72% | After column purification |

Limitations and Modifications

- Byproducts : Over-acylation (di-ketone formation) occurs at higher temperatures (>10°C).

- Solvent Alternatives : Nitrobenzene enhances electrophilicity but complicates purification.

- Catalyst Recycling : Patent CN103613492B reports AlCl₃ recovery via hydrolysis, reducing costs.

Grignard Reagent-Based Synthesis

Two-Step Alkylation-Acylation Approach

An alternative route employs Grignard reagents to construct the carbon skeleton before oxidation:

- Synthesis of 5-ethyl-2-(methylthio)phenylmagnesium bromide :

- Quenching with propanoyl chloride :

- Add propanoyl chloride at −10°C, followed by hydrolysis to yield the ketone.

Advantages :

- Avoids Friedel-Crafts regioselectivity issues.

- Enables modular substitution via halogenated precursors.

Yield Optimization Data

| Step | Yield | Key Factor |

|---|---|---|

| Grignard Formation | 85% | Purity of aryl bromide |

| Acylation | 63% | Temperature control (−10°C) |

Oxidation of Secondary Alcohols

Patent CN109020784A describes a related method where 2-methyl-1-phenyl-1-propanol is oxidized to the ketone. For the target compound:

- Synthesize 1-(5-ethyl-2-(methylthio)phenyl)propan-1-ol via Grignard addition to isobutyraldehyde.

- Oxidize with pyridinium chlorochromate (PCC) in dichloromethane.

Challenges :

- Over-oxidation to carboxylic acids.

- Chromium waste management.

Directed Ortho-Metalation (DoM) Strategies

Regioselective Functionalization

The methylthio group acts as a directing group for lithiation, enabling precise substitution:

- Lithiation : Treat 1-ethyl-2-(methylthio)benzene with n-BuLi at −78°C.

- Acylation : Introduce propanoyl chloride to the lithiated intermediate.

Benefits :

- Avoids competing para substitution.

- High regiochemical fidelity (>90%).

Reaction Scheme :

$$

\text{Ar-SMe} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{RCOCl}} \text{Ar-COR}

$$

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Patent CN103613492B highlights AlCl₃ recycling via hydrolysis ($$ \text{AlCl}3 + \text{H}2\text{O} \rightarrow \text{Al(OH)}_3 + \text{HCl} $$), reducing catalyst costs by 40%.

Solvent Recovery and Waste Management

- THF Recovery : Distillation from Grignard reaction mixtures achieves 95% solvent reuse.

- Chlorine Gas Handling : Patent CN103613492B uses secondary reactors to absorb HCl/Cl₂ byproducts.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances employ iridium photocatalysts for direct C–H acylation, bypassing pre-functionalized substrates. Preliminary yields reach 55% under blue LED irradiation.

Biocatalytic Approaches

Lipase-mediated acylation in ionic liquids shows promise for greener synthesis, though yields remain low (28%).

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with biological molecules. The presence of the methylthio group enhances its reactivity and potential biological activity by facilitating interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Differences

Detailed Analysis

Electronic Effects and Reactivity

Electron-Donating Substituents :

- The ethyl and methylthio groups in the target compound activate the aromatic ring toward electrophilic substitution. For example, in palladium-catalyzed coupling reactions (e.g., Suzuki or Heck), the electron-rich aryl ring facilitates oxidative addition steps .

- In contrast, halogenated analogs (e.g., 1-(3-chlorophenyl)propan-1-one) exhibit reduced reactivity due to the electron-withdrawing nature of halogens, which deactivate the ring .

- This contrasts with para-substituted analogs like 1-(4-(methylthio)phenyl)propan-1-one (S1j), where symmetry may enhance crystallinity or solubility .

Physical and Spectroscopic Properties

- Melting Points and Solubility :

- The ethyl group enhances lipophilicity compared to polar substituents like -SCF₃ or halogens. For example, 1-(4-(trifluoromethylthio)phenyl)propan-1-one likely has higher melting points due to increased polarity .

- Methylthio-substituted compounds (e.g., S1j) show distinct NMR shifts (δ 2.50–2.60 ppm for -SMe) compared to ethyl-substituted analogs (δ 1.20–1.25 ppm for -CH₂CH₃) .

Biologische Aktivität

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one, with the molecular formula C12H16OS, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in drug development.

Chemical Structure and Synthesis

The compound features an ethyl group and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety. The synthesis typically involves a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted in inert solvents such as dichloromethane to optimize yield and purity, followed by purification techniques like recrystallization or chromatography.

Biological Activities

Antimicrobial Properties

Research indicates that 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism underlying this activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This could make it a candidate for treating inflammatory diseases.

The biological activity of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is thought to stem from its ability to interact with various biological molecules. Its functional groups allow it to participate in nucleophilic additions and electrophilic substitutions, which can influence biochemical pathways. For instance, its interactions with enzymes and receptors may lead to modulation of cellular processes such as apoptosis and cell cycle progression.

Research Findings and Case Studies

Several studies have evaluated the compound's efficacy against cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that treatment with 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one resulted in:

- Cytotoxic Activity : Significant inhibition of cell viability was observed, with calculated IC50 values indicating potent cytotoxic effects against cancer cells.

- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induced G0/G1 and G2/M phase arrest in treated cells, suggesting its potential as an anticancer agent.

- Apoptosis Induction : The treatment led to a concentration-dependent increase in apoptotic cells, particularly evident in late apoptotic stages .

Data Summary

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, analogous ketones (e.g., chalcones) are synthesized by reacting acetophenone derivatives with aldehydes under acidic conditions, with yields optimized using catalytic HCl or H₂SO₄ in ethanol . Temperature control (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) are critical to minimize side products like aldol adducts. Thioether groups (e.g., methylthio) may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include the methylthio (-SCH₃) proton at δ ~2.5 ppm (singlet) and the ethyl group’s triplet (δ ~1.2–1.4 ppm) .

- FT-IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the propanone backbone .

- X-ray crystallography (if crystalline): Used to resolve substituent orientation, as demonstrated for structurally similar chromenone derivatives .

Q. How does the methylthio group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The methylthio group is susceptible to oxidation, forming sulfoxide/sulfone derivatives. Stability studies should employ HPLC or TLC to monitor degradation. For example, analogous thioether-containing compounds degrade rapidly above pH 8 or under UV light, necessitating storage in amber vials at 4°C . Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended for shelf-life predictions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or isomerization. For instance, chalcone analogues show divergent activity due to cis/trans isomerism . Solutions include:

- HPLC purification (>98% purity) to isolate the active form.

- Isomer-specific assays (e.g., circular dichroism for enantiomers).

- Meta-analysis of literature to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylthio group’s electron-donating effect increases the aromatic ring’s reactivity, guiding regioselective functionalization . Molecular dynamics simulations (e.g., in Gaussian 09) model solvent interactions to optimize reaction media .

Q. What experimental designs address limitations in generalizing degradation studies to real-world environments?

- Methodological Answer : Current protocols often lack environmental complexity. To improve ecological relevance:

- Spiked matrix studies : Introduce the compound into wastewater or soil samples to mimic natural matrices .

- Multi-spectral imaging (e.g., hyperspectral imaging, HSI) tracks degradation products in heterogeneous systems .

- Microbial consortia : Use bioreactors with diverse microbial communities to assess biodegradation pathways .

Q. How does substituent positioning (ethyl vs. methylthio) affect intermolecular interactions in crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction of analogues (e.g., trimethoxyphenyl derivatives) reveals that bulky substituents like ethyl disrupt π-π stacking, reducing melting points. In contrast, planar methylthio groups enhance van der Waals interactions, increasing thermal stability . Hirshfeld surface analysis quantifies these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.